molecular formula C18H19Cl2N3 B11677267 4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine

4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine

Cat. No.: B11677267
M. Wt: 348.3 g/mol
InChI Key: RUEXXMNYZXDMRT-FYJGNVAPSA-N
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Description

4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 3-chlorophenylmethylidene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Depending on the nucleophile, products can include various substituted derivatives.

Scientific Research Applications

4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is thought to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium
  • 6-(2-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)-5-hydroxy-1,2,4-triazine-3(4H)-thione

Uniqueness

4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H19Cl2N3

Molecular Weight

348.3 g/mol

IUPAC Name

(E)-1-(3-chlorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C18H19Cl2N3/c19-17-6-4-15(5-7-17)14-22-8-10-23(11-9-22)21-13-16-2-1-3-18(20)12-16/h1-7,12-13H,8-11,14H2/b21-13+

InChI Key

RUEXXMNYZXDMRT-FYJGNVAPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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